Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Overview
Description
Chemical Reactions Analysis
Esters, such as Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Scientific Research Applications
Relevance to Broader Chemical and Pharmacological Research
Although specific information on "Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride" is not available, the broader research landscape includes studies on related chemical compounds, showcasing the diverse applications of organic and pharmacological compounds in scientific research. For example, studies on parabens (such as methylparaben and propylparaben) explore their occurrence, fate, and behavior in aquatic environments, highlighting concerns about their potential as weak endocrine disruptors and their persistence in the environment despite wastewater treatment processes (Haman et al., 2015). This reflects the broader interest in the environmental impact of chemical compounds used in consumer products.
Advanced Oxidation Processes and Environmental Safety
Other studies focus on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen from aqueous media, generating various by-products and examining their kinetics, mechanisms, and biotoxicity (Qutob et al., 2022). This underscores the scientific community's efforts to mitigate the environmental impact of pharmaceutical and organic pollutants, potentially relevant to the broader category of compounds including "Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride".
properties
IUPAC Name |
ethyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-3-5-14(6-4-13)19-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACMZJDORVGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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